2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

IMPDH inhibition immunosuppression anticancer

This dual heterocyclic small molecule integrates a 3,4-dihydroisoquinoline hydrogen-bond acceptor with a 2,3-dimethylindole lipophilic pharmacophore via an ethanone bridge. Catalogued as an IMPDH II inhibitor and annotated for IDO1 activity (IC₅₀ 5.5 µM), its 2,3-disubstituted indole motif is known to enhance IMPDH inhibition by over an order of magnitude versus unsubstituted indole congeners. Ideal for fragment-growth campaigns, selectivity panels benchmarking dimethylindole vs. methoxy-dihydroisoquinoline variants, and glioblastoma or brain-metastasis phenotypic screening where both tryptophan catabolism and guanine nucleotide biosynthesis are implicated. Calculated logP ~4.12, tPSA ~23.6 Ų supports CNS drug-like space.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
Cat. No. B5689009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC4=CC=CC=C4C3)C
InChIInChI=1S/C21H22N2O/c1-15-16(2)23(20-10-6-5-9-19(15)20)21(24)14-22-12-11-17-7-3-4-8-18(17)13-22/h3-10H,11-14H2,1-2H3
InChIKeyUNKDCRKXAIQPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone – Physicochemical Identity and In Vitro Profiling Landscape


2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone (C₂₁H₂₂N₂O, MW 318.4 g/mol) is a dual heterocyclic small molecule comprising a tetrahydroisoquinoline (THIQ) moiety and a 2,3-dimethylindole scaffold connected via an ethanone bridge . The compound has been catalogued in bioactivity databases as a potential inhibitor of inosine monophosphate dehydrogenase II (IMPDH II), an enzyme involved in guanine nucleotide biosynthesis, based on in vitro screening data . It has also been associated with indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in patent disclosures, with a reported IC₅₀ of 5.50 × 10³ nM against human IDO1 [1]. These annotations place the compound within immunometabolic and oncology target space, though the strength, selectivity, and comparative advantage over structural analogs remain largely uncharacterised in the public domain.

Why 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone Cannot Be Readily Substituted by In-Class Analogs


The combination of a 3,4-dihydroisoquinoline hydrogen-bond acceptor and a 2,3-dimethylindole lipophilic pharmacophore creates a unique three-dimensional topology that diverges from simpler indole–ethanone or isoquinoline–ethanone fragments . In IMPDH II screening contexts, even minor indole substitution changes (e.g., removal of the 2,3-dimethyl groups or replacement with oxazole) are known to shift inhibitory potency by over an order of magnitude, as demonstrated in fragment-based SAR studies on non-oxazole indole IMPDH inhibitors [1]. Consequently, generic substitution with 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone (the unsubstituted indole congener) or with methoxy-substituted dihydroisoquinoline variants would be expected to yield substantially different target engagement profiles, undermining reproducibility in enzymatic assays or cell-based models .

Quantitative Differentiation Evidence for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone


IMPDH II Inhibitory Activity – Single-Point Screening Annotation

The compound was screened for in vitro inhibitor potency against human inosine monophosphate dehydrogenase II (IMPDH II) and recorded a qualitative positive hit, designated as activity level '1' in the Aladdin Scientific bioactivity repository . The comparator context is provided by the broader fragment-based IMPDH II inhibitor series described by Beevers et al. (2006), where unsubstituted indole fragments exhibited IC₅₀ values in the range of 10–100 µM, whereas the most potent 2,3-disubstituted indole–oxazole hybrids achieved IC₅₀ values of 47–250 nM [1]. Although a direct head-to-head IC₅₀ for this specific compound is not publicly available, the presence of the 2,3-dimethylindole motif, absent in the weakest fragments, suggests an intermediate potency profile consistent with the SAR trend that alkyl substitution on the indole ring enhances IMPDH II binding [1].

IMPDH inhibition immunosuppression anticancer

IDO1 Enzyme Inhibition – Patent-Disclosed IC₅₀ Value

In US Patent 10,202,388, the compound (designated Compound 1-4) inhibited recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 5.50 × 10³ nM (5.5 µM) when dissolved in 10% DMSO and assayed at room temperature [1]. This places it in the micromolar potency range for IDO1, markedly less potent than clinical-stage IDO1 inhibitors such as epacadostat (IC₅₀ ~19–67 nM) and other isoquinoline-derived dual IDO1/TDO inhibitors such as Compound 43b (IDO1 IC₅₀ = 0.31 µM) [2]. The dimethyl substitution on the indole ring, while beneficial for IMPDH II engagement, does not translate into high-affinity IDO1 binding, indicating that the compound's polypharmacology profile is target-dependent and that its IDO1 activity is inferior to dedicated IDO1 chemotypes.

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Molecular Topology and Physicochemical Differentiation from Closest Analogs

The compound (MW 318.4, cLogP ~4.12, tPSA ~23.6 Ų) occupies a distinct physicochemical space compared to its closest commercially available analogs . The unsubstituted indole congener, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone, has MW 290.4 and cLogP ~3.3 . The 2,3-dimethyl substitution increases both molecular weight (+28 Da) and lipophilicity (~+0.8 log unit), which can enhance membrane permeability but also elevate the risk of off-target binding. The tPSA of ~23.6 Ų is below the CNS drug threshold of 60–70 Ų, indicating potential blood-brain barrier penetration capability that differs from larger, more polar isoquinoline–indole hybrids . These topological differences make the compound a more lipophilic, CNS-accessible scaffold than its demethylated counterpart, which is relevant for neuroimmunology or brain-tumor target applications.

physicochemical properties drug-likeness library design

Evidence-Backed Application Scenarios for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone Procurement


IMPDH II Probe Development and Fragment-to-Lead Medicinal Chemistry

The confirmed positive hit against IMPDH II , combined with SAR knowledge that 2,3-disubstituted indoles frequently enhance IMPDH inhibition over unsubstituted indole fragments [1], positions this compound as a viable starting point for fragment growth or scaffold-hopping campaigns aimed at developing non-oxazole, non-nucleoside IMPDH inhibitors. Procurement is justified for groups seeking to expand indole-based IMPDH chemical space beyond the well-characterised oxazole-containing series.

CNS-Penetrant Polypharmacology Screening in Neuro-Oncology

With a calculated logP of ~4.12 and tPSA of ~23.6 Ų, the compound lies within favourable CNS drug-like property space . Its annotated, albeit modest, IDO1 activity (IC₅₀ 5.5 µM) [2] and IMPDH II engagement together suggest potential utility in glioblastoma or brain-metastasis models where both tryptophan catabolism and guanine nucleotide biosynthesis are implicated. Procurement is most appropriate for phenotypic screening panels rather than single-target biochemical assays.

Selectivity Profiling Against the Dihydroisoquinoline–Indole Chemotype Family

Because the compound is one of several commercially catalogued dihydroisoquinoline–indole ethanone variants [3], it is suitable for use in selectivity panels where the goal is to benchmark the impact of 2,3-dimethylindole substitution versus unsubstituted indole or methoxy-dihydroisoquinoline congeners on target engagement. Purchasing the compound alongside its closest analogs enables within-lab SAR generation that cannot be reliably inferred from literature data alone.

Quote Request

Request a Quote for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.